molecular formula C6H5N3S2 B2753319 4-Aminothieno[2,3-d]pyrimidine-2-thiol CAS No. 177355-92-9

4-Aminothieno[2,3-d]pyrimidine-2-thiol

Cat. No.: B2753319
CAS No.: 177355-92-9
M. Wt: 183.25
InChI Key: HEDDJCBSSBXDKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothieno[2,3-d]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with cyanamide in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aminothieno[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

4-Aminothieno[2,3-d]pyrimidine-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Aminothieno[2,3-d]pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions may play a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminothieno[2,3-d]pyrimidine-2-thiol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique thieno[2,3-d]pyrimidine core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-3H-thieno[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-4-3-1-2-11-5(3)9-6(10)8-4/h1-2H,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDDJCBSSBXDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=S)NC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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